molecular formula C7H10N4O B13075962 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one

8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one

Cat. No.: B13075962
M. Wt: 166.18 g/mol
InChI Key: MYZMKTPJVBEXGC-UHFFFAOYSA-N
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Description

8-Amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is a bicyclic heterocyclic compound featuring a pyrimidine fused with a diazine ring.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

2-amino-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C7H10N4O/c8-5-4-6(12)11-3-1-2-9-7(11)10-5/h4H,1-3,8H2,(H,9,10)

InChI Key

MYZMKTPJVBEXGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=CC(=O)N2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction typically takes place under reflux conditions in pyridine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring structure.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrimidine-based compounds exhibit anticancer properties. The structure of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one allows for modifications that may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Properties : Compounds containing the pyrimidine ring have been identified as having antimicrobial activity. The potential for 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one to act against bacterial and fungal strains makes it a candidate for further exploration in infectious disease treatment .

Cyclic Nucleotide Phosphodiesterase Inhibition : Some studies suggest that pyrimidine derivatives can act as inhibitors of phosphodiesterase enzymes. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes including vasodilation and neurotransmission .

Neuroprotective Effects : Compounds similar to 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one have been investigated for their neuroprotective properties. They may play a role in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of pyrimidine derivatives on cancer cell linesShowed significant inhibition of cell proliferation in various cancer types
Antimicrobial Activity AssessmentEvaluated the efficacy of pyrimidine compounds against microbial strainsFound promising results indicating potential as new antimicrobial agents
Neuroprotective MechanismsExplored the neuroprotective effects of pyrimidine derivativesIndicated that certain modifications can enhance neuroprotection against oxidative stress

Mechanism of Action

The mechanism of action of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Differences Among Analogues
Compound Name Substituents Core Structure Key Features Reference
8-Amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one 8-NH₂ Pyrimido[1,2-a][1,3]diazin-6-one Amino group enhances H-bonding
8-Methyl-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one 8-CH₃ Pyrimido[1,2-a][1,3]diazin-6-one Methyl reduces polarity
4-Amino-2,8-dimethyl-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-NH₂, 2-CH₃, 8-CH₃ Pyrimido[1,2-a][1,3,5]triazin-6-one Triazine core; dual methyl substitution
8-Amino-2-phenylimidazo[1,2-a]pyridine-6-carboxamide derivatives 8-NH₂, 2-aryl, 6-carboxamide Imidazo[1,2-a]pyridine Carboxamide side chain for bioactivity

Key Observations :

  • Substituent Effects: The 8-amino group in the target compound contrasts with methyl (e.g., 8-methyl analog) or carboxamide substituents in imidazo-pyridines . Amino groups increase solubility and reactivity compared to hydrophobic methyl groups.

Key Observations :

  • The Skraup reaction () is a common method for amino-substituted fused heterocycles, though harsh acidic conditions may limit functional group tolerance .
  • Modern approaches, such as NaHMDS-mediated coupling (), offer better control for complex substituents .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight Solubility Indicators Reference
8-Amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one Not reported ~221.23* Likely polar (amino group)
8-Amino-imidazo[1,2-a]pyridine-6-carboxamide (38) 200.0 498.43 Soluble in DMSO
4-Amino-2,8-dimethyl-triazinone () Not reported 206.23 Crystalline solid (X-ray confirmed)
8-Chloro-pyrimido[1,6-a]pyrimidin-6-one Not reported 231.68 Hydrophobic (chloro substituent)

Key Observations :

  • Amino substituents generally increase melting points and polarity compared to chloro or methyl analogs.
  • Imidazo-pyridine derivatives () exhibit higher molecular weights due to carboxamide side chains .

Biological Activity

8-Amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one (CAS Number: 1565573-87-6) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC7_7H10_{10}N4_4O
Molecular Weight166.18 g/mol
CAS Number1565573-87-6

Mechanisms of Biological Activity

Research indicates that 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one exhibits significant biological activities primarily through its interaction with various enzymes and receptors:

  • Acetylcholinesterase Inhibition : This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI). AChEIs are crucial in enhancing cholinergic transmission by preventing the breakdown of acetylcholine at synapses. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Neuroprotective Effects : Some studies suggest that compounds similar to 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one may provide neuroprotection by modulating oxidative stress and apoptosis pathways in neuronal cells. This activity is essential for developing therapeutic agents for neurodegenerative conditions .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds and derivatives:

  • Study on AChE Inhibition : A study demonstrated that derivatives of pyrimidine compounds exhibited varying degrees of AChE inhibition. While specific data on 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one was limited, its structural similarity suggests potential efficacy in this area .
  • Neuroprotective Activity : In vitro assays indicated that certain pyrimidine derivatives could protect against neuronal cell death induced by oxidative stress. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Comparative Analysis with Related Compounds

To better understand the potential of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one in therapeutic applications, a comparison with other known AChEIs is useful:

Compound NameMechanism of ActionEfficacy (AChE Inhibition)
DonepezilReversible AChE inhibitionModerate
RivastigmineReversible AChE inhibitionHigh
GalantamineReversible AChE inhibitionModerate
8-Amino-Pyrimidine Potential AChE inhibitionTBD (To Be Determined)

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